methyl (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-(2-methylsulfanylethylcarbamoyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-(2-methylsulfanylethylcarbamoyl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-(2-methylsulfanylethylcarbamoyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the methylphenyl group via Friedel-Crafts alkylation.
- Attachment of the methylsulfanylethylcarbamoyl group through amide bond formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-(2-methylsulfanylethylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-(2-methylsulfanylethylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylate: Lacks the methylsulfanylethylcarbamoyl group.
Methyl (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-(ethylcarbamoyl)pyrrolidine-2-carboxylate: Has an ethylcarbamoyl group instead of the methylsulfanylethylcarbamoyl group.
Uniqueness
The presence of the methylsulfanylethylcarbamoyl group in methyl (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-(2-methylsulfanylethylcarbamoyl)pyrrolidine-2-carboxylate imparts unique chemical and biological properties. This group may enhance the compound’s solubility, stability, and interaction with specific molecular targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
methyl (2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-(2-methylsulfanylethylcarbamoyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-13-8-6-7-9-14(13)16-15(17(22)20-10-11-25-5)12-19(2,21(16)3)18(23)24-4/h6-9,15-16H,10-12H2,1-5H3,(H,20,22)/t15-,16-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVNRPNXWMXJEW-BXWFABGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(CC(N2C)(C)C(=O)OC)C(=O)NCCSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2[C@H](C[C@@](N2C)(C)C(=O)OC)C(=O)NCCSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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